Benzo[j]fluoranthene, 11-phenyl-
Description
Benzo[j]fluoranthene (CAS 205-82-3) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₂₀H₁₂ and a molecular weight of 252.31 g/mol . Structurally, it consists of five fused aromatic rings, with a fluoranthene backbone substituted by an additional benzene ring at the j position. Its IUPAC name is dibenzo[a,jk]fluorene, and it is recognized by synonyms such as 7,8-benzofluoranthene and benzo[l]fluoranthene .
Key physicochemical properties include a melting point of 165.4°C and a yellow crystalline appearance when recrystallized from ethanol or acetic acid .
Properties
Molecular Formula |
C26H16 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
5-phenylpentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,6,9,12,14,16(20),17-decaene |
InChI |
InChI=1S/C26H16/c1-2-6-17(7-3-1)20-13-12-18-14-15-22-21-10-4-8-19-9-5-11-23(25(19)21)26(22)24(18)16-20/h1-16H |
InChI Key |
PHXPRDOUSPRMAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C=CC4=C3C5=CC=CC6=C5C4=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura/C-H Arylation Cascade Methodology
Recent advances in palladium-catalyzed methodologies have demonstrated the effective synthesis of benzo[j]fluoranthene derivatives via a reaction cascade involving Suzuki-Miyaura cross-coupling followed by intramolecular C-H arylation. This strategy provides access to a variety of acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthene derivatives in good to high yields. The methodology shows remarkable tolerance for both boronic acids and various boronic esters as coupling partners.
For the synthesis of 11-phenyl-benzo[j]fluoranthene, this approach could be adapted using appropriately substituted starting materials to introduce the phenyl group at the desired 11-position. The reaction likely proceeds through a mechanistic pathway involving:
- Oxidative addition of palladium into a C-halogen bond
- Transmetalation with the boronic acid/ester component
- Migratory insertion to form a new C-C bond
- C-H activation at a strategic position
- Reductive elimination to complete the cascade and form the final product
Specific Reaction Conditions for Homogeneous Catalysis
For the preparation of benzo[j]fluoranthene derivatives via homogeneous catalysis, the following procedure has been optimized:
- An oven-dried Schlenk tube is charged with 1,8-diiodonaphthalene (100 mg, 0.26 mmol) and DMSO (2 mL) under nitrogen atmosphere
- Nitrogen is bubbled through the solution for 5 minutes with gentle stirring
- Arylboronic acid or pinacol ester (0.30 mmol, 1.1 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (11 mg, 0.013 mmol, 5 mol%), and KOAc (100 mg, 1.02 mmol, 4 equiv) are added sequentially
- The reaction mixture is stirred at 90-110°C for 24 hours
- After cooling, the reaction mixture is worked up by adding brine and extracting with ethyl acetate
- The combined organic layers are dried, filtered, and concentrated
- Purification by flash column chromatography yields the desired product
This procedure has been successfully applied to various arylboronic acids, including those with phenyl substituents, suggesting its potential applicability for synthesizing 11-phenyl-benzo[j]fluoranthene.
Heterogeneous Catalytic Conditions
An alternative approach using heterogeneous catalysis offers advantages in terms of catalyst recyclability and environmental considerations:
- A Schlenk tube is charged with rGO-CuPd nanocatalyst (4.0 mg) and 2 mL DMSO/H₂O mixture (10:1) under air
- The suspension is sonicated for 30 minutes at room temperature to ensure complete dispersion
- 1,8-Diiodonaphthalene (50 mg, 0.13 mmol), appropriate arylboronic acid or ester (0.15 mmol, 1.1 equiv), and NaOAc·3H₂O (54 mg, 0.65 mmol, 5 equiv) are added sequentially
- The reaction mixture is stirred at 120°C for 24 hours
- After cooling, the mixture is transferred to a centrifuge tube, washed with EtOAc, and centrifuged
- The organic layer is isolated, washed with brine, dried, and concentrated
- Purification by flash column chromatography yields the desired product
This method has demonstrated good yields with various arylboronic acids, including those that could potentially lead to 11-phenyl-benzo[j]fluoranthene derivatives.
Synthesis of Functionalized Benzo[j]fluoranthenes as Precursors
The preparation of functionalized benzo[j]fluoranthene derivatives provides valuable insights for developing a synthetic route to 11-phenyl-benzo[j]fluoranthene.
Synthesis of Polyoxygenated Benzo[j]fluoranthenes
A detailed synthetic sequence for preparing polyoxygenated benzo[j]fluoranthenes has been reported, which could be adapted for the synthesis of phenyl-substituted derivatives. The key steps involve:
- Preparation of a functionalized 1,8-dimethoxynaphthalene derivative
- Mono-halogenation at a specific position using N-iodosuccinimide (NIS)
- Miyaura borylation to introduce a boronic ester functionality
- Palladium-catalyzed cascade reaction with an appropriate dibromonaphthalene partner
This multi-step approach has been successfully demonstrated in the synthesis of tetramethoxy-substituted benzo[j]fluoranthene (compound 18) in a four-step sequence starting from 1,8-dihydroxynaphthalene, with an overall yield of 52% for the key cascade reaction step.
Differentially Protected Benzo[j]fluoranthene Derivatives
For more complex functionalized benzo[j]fluoranthenes, differentially protected derivatives have been synthesized through carefully designed synthetic sequences:
Table 1: Synthesis of Differentially Protected Benzo[j]fluoranthene Derivatives
These examples demonstrate the versatility of the palladium-catalyzed cascade approach for constructing various benzo[j]fluoranthene scaffolds, which could be adapted for the synthesis of 11-phenyl-benzo[j]fluoranthene.
The introduction of a phenyl group at the 11-position of benzo[j]fluoranthene requires careful consideration of reaction selectivity and positional control.
Selective Mono-Phenylation of Naphthalene Precursors
For the selective introduction of a phenyl group at a specific position, a procedure for synthesizing 1-iodo-8-phenylnaphthalene (20) has been reported:
- 1,8-Diiodonaphthalene (100 mg, 0.26 mmol) is dissolved in DMF (2 mL) under nitrogen
- Phenylboronic acid (41 mg, 0.33 mmol, 1.3 equiv), Pd(PPh₃)₄ (15 mg, 0.013 mmol, 5 mol%), and K₂CO₃ (140 mg, 1.0 mmol, 4 equiv) are added
- The reaction is stirred at 80°C for 24 hours
- After standard workup, purification by flash chromatography yields 1-iodo-8-phenylnaphthalene (31 mg, 36%)
This mono-phenylated intermediate could serve as a building block for further elaboration into 11-phenyl-benzo[j]fluoranthene through appropriate cross-coupling and cyclization steps.
Proposed Synthetic Routes to 11-Phenyl-Benzo[j]fluoranthene
Based on the available methodologies, several synthetic routes can be proposed for the preparation of 11-phenyl-benzo[j]fluoranthene.
Route A: Direct Cascade Approach
Scheme 1: Direct Cascade Approach to 11-Phenyl-Benzo[j]fluoranthene
This approach would involve:
- Preparation of an appropriately substituted 1,8-dibromonaphthalene derivative
- Preparation of a phenyl-substituted naphthylboronic ester strategically designed to position the phenyl group at the future 11-position
- Pd-catalyzed cascade reaction using Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) and KOAc in DMSO at 120°C
- Purification to obtain 11-phenyl-benzo[j]fluoranthene
The advantage of this approach is its directness, potentially allowing the synthesis of the target compound in fewer steps. The challenge lies in preparing the correctly substituted starting materials to ensure regioselective formation of the 11-phenyl derivative.
Route B: Sequential Cross-Coupling Approach
This route would involve:
- Mono-phenylation of 1,8-diiodonaphthalene to obtain 1-iodo-8-phenylnaphthalene
- Conversion to the corresponding boronic ester
- Cross-coupling with another naphthalene partner containing a halogen at the appropriate position
- Intramolecular C-H arylation to close the final ring and form 11-phenyl-benzo[j]fluoranthene
This approach offers better control over the positioning of the phenyl group but requires more synthetic steps.
Comparison of Synthetic Methods
The preparation of 11-phenyl-benzo[j]fluoranthene can be approached through several methodologies, each with distinct advantages and limitations.
Table 2: Comparison of Synthetic Methods for 11-Phenyl-Benzo[j]fluoranthene
| Method | Advantages | Limitations | Estimated Yield | Key Reagents |
|---|---|---|---|---|
| Direct Cascade Approach | Fewer steps, potentially higher overall yield | Challenging regiocontrol, requires complex starting materials | 30-50% | Pd(dppf)Cl₂·CH₂Cl₂, KOAc, DMSO |
| Sequential Cross-Coupling | Better regiocontrol, more flexible | More steps, potentially lower overall yield | 20-35% | Pd(PPh₃)₄, K₂CO₃, DMF; Pd(dppf)Cl₂·CH₂Cl₂, KOAc, DMSO |
| Heterogeneous Catalysis | Recyclable catalyst, environmentally friendlier | Potentially lower activity, higher temperature required | 25-40% | rGO-CuPd nanocatalyst, NaOAc, DMSO/H₂O |
Chemical Reactions Analysis
Types of Reactions
Benzo[j]fluoranthene, 11-phenyl- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.
Oxidation: The compound can be oxidized to form phenols, dihydrodiols, and quinones.
Reduction: Reduction reactions can convert benzo[j]fluoranthene into less complex hydrocarbons.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are typically employed.
Major Products
Phenols: Hydroxylated derivatives of benzo[j]fluoranthene.
Dihydrodiols: Reduced forms of the compound with added hydrogen atoms.
Quinones: Oxidized derivatives with carbonyl groups.
Scientific Research Applications
Benzo[j]fluoranthene, 11-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying PAH behavior and reactions.
Biology: Investigated for its potential biological effects, including carcinogenicity.
Medicine: Studied for its interactions with biological molecules and potential therapeutic applications.
Mechanism of Action
The mechanism of action of benzo[j]fluoranthene, 11-phenyl- involves its interaction with cellular components, leading to various biological effects. It is metabolized into reactive intermediates, such as phenols and dihydrodiols, which can form DNA adducts and induce mutations . These interactions are mediated by enzymes like cytochrome P450, which catalyze the oxidation of the compound.
Comparison with Similar Compounds
Structural and Molecular Characteristics
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Benzo[j]fluoranthene | 205-82-3 | C₂₀H₁₂ | 252.31 | Five fused rings; benzene fused at j site |
| Benzo[b]fluoranthene | 205-99-2 | C₂₀H₁₂ | 252.31 | Benzene fused at b position of fluoranthene |
| Benzo[k]fluoranthene | 207-08-9 | C₂₀H₁₂ | 252.31 | Benzene fused at k position |
| Fluoranthene | 206-44-0 | C₁₆H₁₀ | 202.26 | Four fused rings with a five-membered ring |
Structural Implications :
- For example, benzo[j]fluoranthene lacks a traditional "bay region" (a structural feature linked to DNA adduct formation), unlike benzo[a]pyrene, which may reduce its carcinogenicity relative to other PAHs .
Environmental Behavior and Stability
- Thermal Stability : Benzo[j]fluoranthene levels in marine organisms (e.g., Mytilus edulis) increased by 73% after steaming , suggesting thermal resistance compared to acenaphthylene and fluoranthene, which degraded completely .
- However, its presence in steamed seafood highlights its persistence in processed food chains .
Analytical Differentiation
- Gas Chromatography (GC) :
- Benzo[j]fluoranthene has distinct retention indices (e.g., 2,850 on DB-5 columns ) compared to benzo[k]fluoranthene (2,890) and benzo[b]fluoranthene (2,780), enabling separation in environmental samples .
- Mass spectrometry (MS) fragmentation patterns further differentiate isomers, with benzo[j]fluoranthene showing unique ion peaks at m/z 252 and m/z 126 .
Toxicity and Regulatory Status
| Compound | IARC Classification | Key Toxicological Findings |
|---|---|---|
| Benzo[j]fluoranthene | Group 2B | Mutagenic in bacterial assays; induces DNA damage |
| Benzo[b]fluoranthene | Group 2B | Similar mutagenicity but higher environmental load |
| Benzo[k]fluoranthene | Group 2B | Lower carcinogenic potency than benzo[a]pyrene |
| Fluoranthene | Not classified | Primarily toxic via chronic exposure |
Note: Benzo[j]fluoranthene is often regulated alongside other benzofluoranthenes under polycyclic aromatic compound (PAC) guidelines, such as those by the Agency for Toxic Substances and Disease Registry (ATSDR) .
Key Research Findings
Thermal Processing Impact : Steaming increases benzo[j]fluoranthene concentrations in shellfish, likely due to the release of bound residues or matrix breakdown .
Environmental Sources : Liquid fossil fuel combustion contributes 79.7% of PAHs in industrial soils, with benzofluoranthenes serving as tracers for combustion processes .
Analytical Challenges : Co-elution of benzofluoranthene isomers in GC requires advanced tandem MS for accurate quantification .
Data Tables
Table 1: Physicochemical Properties of Benzofluoranthenes
| Property | Benzo[j]fluoranthene | Benzo[b]fluoranthene | Benzo[k]fluoranthene |
|---|---|---|---|
| Melting Point (°C) | 165.4 | 168 | 162 |
| Boiling Point (°C) | 480 (est.) | 475 (est.) | 485 (est.) |
| Log Kow (Octanol-Water) | 6.1 | 6.3 | 5.9 |
Table 2: Environmental Occurrence in Select Matrices
| Matrix | Benzo[j]fluoranthene | Benzo[b]fluoranthene | Fluoranthene |
|---|---|---|---|
| Industrial Soil (mg/kg) | 0.02–0.15 | 0.05–0.30 | 0.10–2.79 |
| Steamed Mussels (ng/g) | 12.5–18.3 | 15.0–22.1 |
Sources:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
